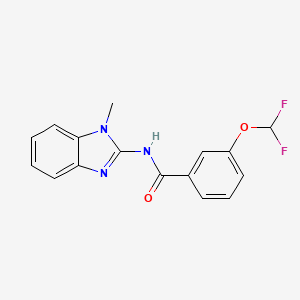![molecular formula C30H26N6O B10952683 (8E)-8-benzylidene-2-(1-ethyl-1H-pyrazol-4-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10952683.png)
(8E)-8-benzylidene-2-(1-ethyl-1H-pyrazol-4-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including pyrazole, chromene, triazole, and pyrimidine moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of pyrazole derivatives with chromene and triazole intermediates under controlled conditions. The key steps include:
Formation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting hydrazine hydrate with ethyl acetoacetate in ethanol.
Condensation with Chromene Derivative: The pyrazole intermediate is then condensed with a chromene derivative in the presence of a base such as sodium ethoxide.
Cyclization with Triazole Intermediate: The resulting product undergoes cyclization with a triazole intermediate under reflux conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, microwave-assisted reactions, and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine moieties, exhibiting comparable biological properties.
Uniqueness
2-(1-ETHYL-1H-PYRAZOL-4-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C30H26N6O |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(4E)-4-benzylidene-13-(1-ethylpyrazol-4-yl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaene |
InChI |
InChI=1S/C30H26N6O/c1-2-35-18-23(17-32-35)28-33-29-26-25(21-12-7-4-8-13-21)24-15-9-14-22(16-20-10-5-3-6-11-20)27(24)37-30(26)31-19-36(29)34-28/h3-8,10-13,16-19,25H,2,9,14-15H2,1H3/b22-16+ |
InChI Key |
DAMICNWDLVGJCX-CJLVFECKSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)/C(=C/C6=CC=CC=C6)/CCC5)C7=CC=CC=C7 |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C(=CC6=CC=CC=C6)CCC5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-2-[({3-[(4-chlorophenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10952602.png)
![ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(prop-2-en-1-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10952612.png)
![1-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-4-nitro-1H-pyrazol-3-YL methyl ether](/img/structure/B10952618.png)
![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10952631.png)
![(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide](/img/structure/B10952633.png)
![N-(5-chloro-2-methylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952634.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B10952636.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B10952662.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10952668.png)
![6-cyclopropyl-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952670.png)

![(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10952676.png)
![2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B10952681.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952686.png)
